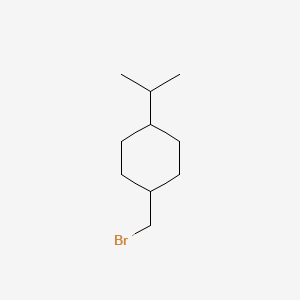
1-(Bromomethyl)-2-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-methylcyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopentane can be synthesized through the bromination of 2-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methylcyclopentane undergoes several types of reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of 1-(Hydroxymethyl)-2-methylcyclopentane, 1-(Aminomethyl)-2-methylcyclopentane, etc.
Elimination: Formation of 2-methylcyclopentene.
Scientific Research Applications
1-(Bromomethyl)-2-methylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-methylcyclopentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
Benzyl Bromide: Similar to 1-(Bromomethyl)-2-methylcyclopentane, benzyl bromide contains a bromomethyl group attached to a benzene ring.
Cyclopropyl Methyl Bromide: Another compound with a bromomethyl group, but attached to a cyclopropane ring.
Uniqueness: this compound is unique due to its specific ring structure, which imparts different steric and electronic properties compared to benzyl bromide and cyclopropyl methyl bromide. This uniqueness can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-(bromomethyl)-2-methylcyclopentane |
InChI |
InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3 |
InChI Key |
RHXFJRZFHSNFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


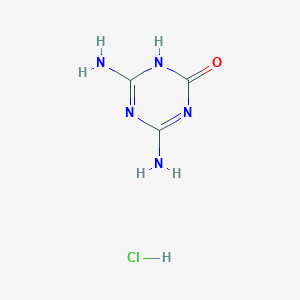
![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
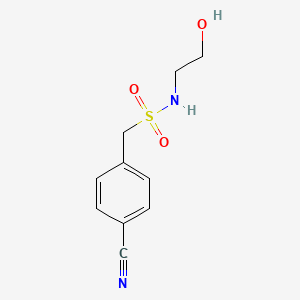
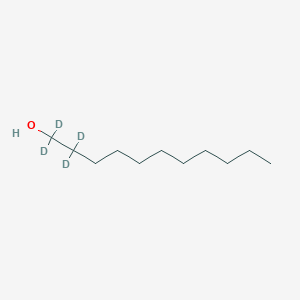
![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)
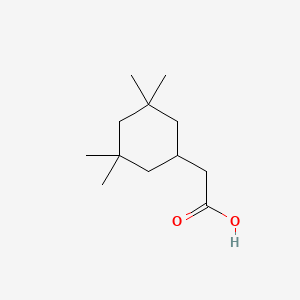
![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)


![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)
